![molecular formula C14H15IN2O2 B3082218 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119477-68-7](/img/structure/B3082218.png)

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

Overview

Description

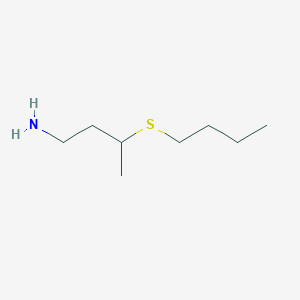

The compound “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with iodine and methyl groups at the 4 and 3,5 positions respectively . The compound also contains a benzaldehyde group, which consists of a benzene ring attached to an aldehyde group, and a methoxy group attached to the 4-position of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability . The presence of the iodine atom, a heavy halogen, could potentially influence the compound’s physical and chemical properties due to its large size and high electronegativity.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation . The iodine atom on the pyrazole ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and methoxy groups could enhance its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules.Scientific Research Applications

Synthesis and Chemical Properties

- Hantzsch Synthesis and Unusual Formation : The Hantzsch synthesis involving methyl-3-aminocrotonate and various methoxybenzaldehydes, including o-methoxybenzaldehyde, leads to unexpected products such as substituted pyrans instead of the anticipated 1,4-dihydropyridines, showcasing the versatility and unpredictable nature of reactions involving methoxybenzaldehydes (Filipan-Litvić et al., 2007).

- Efficient One-Pot Synthesis : A solvent-free, one-pot synthesis of pyrazole derivatives, starting from similar pyrazoles and p-methoxybenzaldehyde, demonstrates an operationally easy and time-efficient methodology (Becerra et al., 2021).

Applications in Material Science

- Corrosion Inhibition : Density functional theory (DFT) studies on bipyrazolic-type organic compounds, similar in structure to the compound , reveal their potential as corrosion inhibitors. These studies correlate electronic properties like HOMO and LUMO energies with the efficiency of these inhibitors (Wang et al., 2006).

Biochemical and Pharmaceutical Research

- Formation of Schiff Bases : The reaction of pyrazoles with substituted benzaldehydes, forming Schiff bases, has been explored. These bases are of interest for generating N-heterocyclic carbene complexes and possess potential cytotoxic effects against certain cancer cells (Abu-Surrah et al., 2010).

- Pyrazolone Derivatives in Medicinal Chemistry : Pyrazolone derivatives, synthesized from reactions involving compounds like 4-hydroxy-3-methoxybenzaldehyde, exhibit significant biological activity and are used in various clinical and pharmacological applications (Abood et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a pyrazole-based compound . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to show high affinity for certain integrins , which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.

Mode of Action

Pyrazole-based compounds are known to interact with their targets, causing changes that lead to their biological effects . For example, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

Pyrazole-based compounds are known to affect various biochemical pathways due to their broad range of chemical and biological properties . For instance, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth .

Pharmacokinetics

A similar compound has been found to have high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can impact the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Pyrazole-based compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .

Action Environment

Factors such as ph and solvent type have been found to affect the interaction and dilution of similar compounds .

properties

IUPAC Name |

3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSWKTNGCKSNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3082172.png)

![2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine](/img/structure/B3082195.png)

![1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082202.png)

![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)

![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)